Product packaging for Triisobutylsilane(Cat. No.:CAS No. 6485-81-0)

Triisobutylsilane

Cat. No.: B1589305
CAS No.: 6485-81-0
M. Wt: 200.44 g/mol
InChI Key: BORQTRQJFUNMBC-UHFFFAOYSA-N
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Description

Contextualization of Organosilicon Hydrides within Modern Organic Synthesis

Organosilicon compounds, particularly those containing a silicon-hydrogen (Si-H) bond, known as organosilicon hydrides or hydrosilanes, are pivotal in modern organic synthesis. numberanalytics.comresearchgate.net These compounds are valued for their unique reactivity, which enables a wide array of chemical transformations. numberanalytics.com The Si-H bond is weaker and more polarized than the carbon-hydrogen (C-H) bond, with hydrogen being more electronegative than silicon. chemeurope.com This imparts a hydridic character to the hydrogen atom, making organosilicon hydrides effective and often mild reducing agents. chemeurope.comchemicalbook.com Their versatility is demonstrated in their use as synthetic intermediates for creating complex molecules, including pharmaceuticals and materials. numberanalytics.comresearchgate.net Recent advancements have also highlighted their role as catalysts in various chemical reactions. researchgate.net

Historical Trajectory and Evolution of Silane (B1218182) Reagents in Advanced Chemical Transformations

The journey of silane chemistry began in the early 20th century, but its significant impact on organic synthesis was not fully realized until the latter half of the century. numberanalytics.com A pivotal moment in this evolution was the discovery of hydrosilylation in 1946, a reaction involving the addition of a Si-H bond across an unsaturated bond. mdpi.comlibretexts.org This discovery, followed by the development of more efficient catalysts, propelled silane chemistry to the forefront of synthetic methodologies. numberanalytics.com Initially, research focused on the synthesis of organofunctional silanes for applications in materials like glass fiber composites and elastomers. mdpi.com Over time, the scope of silane reagents has expanded dramatically, with compounds like Triisobutylsilane becoming valuable tools for a range of advanced chemical transformations, including reductions, deoxygenations, and radical reactions. vulcanchem.comsigmaaldrich.com

Fundamental Reactivity Paradigms of Si-H Bonds in this compound

The chemical behavior of this compound is fundamentally dictated by the reactivity of its Si-H bond. This bond possesses a distinct hydridic character, meaning the hydrogen atom carries a partial negative charge, making the compound a proficient hydride donor. vulcanchem.com This reactivity can be harnessed in several ways:

Hydride Transfer: In the presence of Lewis acids, proton donors, or transition metal catalysts, the Si-H bond can be activated to deliver a hydride to electrophilic centers. This is the primary mechanism in reduction reactions of carbonyl compounds and other functional groups. vulcanchem.com

Radical Processes: The Si-H bond can undergo homolytic cleavage to generate a silicon-centered radical. This silyl (B83357) radical can then participate in various radical-mediated transformations, such as radical reductions and chain reactions. vulcanchem.com

Hydrosilylation: this compound can add across double or triple bonds in the presence of a catalyst, a process known as hydrosilylation, to form new organosilicon compounds. libretexts.orgtu-clausthal.de

The three bulky isobutyl groups attached to the silicon atom in this compound also play a crucial role by providing steric hindrance, which can influence the selectivity of its reactions. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28Si B1589305 Triisobutylsilane CAS No. 6485-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2-methylpropyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28Si/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-13H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORQTRQJFUNMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[SiH](CC(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6485-81-0
Record name Tris(2-methylpropyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6485-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Advanced Preparations of Triisobutylsilane and Its Derivatives

Direct Synthesis Strategies for Triisobutylsilane

The direct synthesis of this compound can be achieved through several key methodologies, including hydrosilylation, organometallic reagent-mediated routes, and innovative catalytic approaches.

Hydrosilylation-Enabled Preparations of Alkylsilanes

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental method for the synthesis of alkylsilanes. acs.org A common industrial route to this compound involves the hydrosilylation of isobutene with trichlorosilane (B8805176), catalyzed by a platinum catalyst like hexachloroplatinic acid (H₂PtCl₆) at elevated temperatures. The resulting triisobutylchlorosilane (B76730) is then reduced to this compound. vulcanchem.com

Recent advancements in catalysis have focused on developing more efficient and selective catalysts for hydrosilylation. epfl.ch These include:

Platinum Single Atom Catalysts: Heterogeneous platinum single atom catalysts on alumina (B75360) nanorods have demonstrated high activity and stability for the hydrosilylation of olefins. acs.org

Earth-Abundant Metal Catalysts: Catalysts based on iron, cobalt, and nickel are being explored as cost-effective and abundant alternatives to precious metals like platinum. epfl.chnih.gov For instance, nickel pincer complexes can catalyze the anti-Markovnikov hydrosilylation of terminal alkenes. epfl.chorganic-chemistry.org

Lewis Acid Catalysts: Organofluorophosphonium salts have been shown to catalyze the hydrosilylation of olefins and alkynes. organic-chemistry.org

The general mechanism for metal-catalyzed hydrosilylation often involves the oxidative addition of the hydrosilane to the metal center, followed by insertion of the alkene into the M-Si bond. acs.org

Organometallic Reagent-Mediated Synthetic Routes (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for forming silicon-carbon bonds. gelest.comwikipedia.org

Grignard Reagents: In a laboratory setting, this compound can be prepared by reacting isobutylmagnesium bromide (a Grignard reagent) with trichlorosilane. vulcanchem.comebsco.com This is followed by the reduction of the intermediate triisobutylchlorosilane. vulcanchem.com The addition of the Grignard reagent to the silane (B1218182) can be controlled to achieve the desired degree of substitution. gelest.com

Organolithium Reagents: Organolithium reagents (R-Li) are highly reactive nucleophiles that can also be used to synthesize organosilanes. wikipedia.org The reaction of an alkyl halide with lithium metal produces the organolithium reagent, which can then react with a suitable silicon electrophile. libretexts.org While highly effective, these reagents are also strong bases and require careful handling in anhydrous conditions. wikipedia.orglibretexts.org

Reagent TypeGeneral FormulaKey Features
Grignard ReagentR-MgXVersatile for forming C-Si bonds; requires ether solvents. ebsco.comwikipedia.org
Organolithium ReagentR-LiHighly nucleophilic and basic; used for C-Si bond formation. wikipedia.org

Innovative Catalyst-Driven Synthesis Approaches to Sterically Hindered Silanes

The synthesis of sterically hindered silanes like this compound presents unique challenges. Innovative catalytic systems are being developed to address these difficulties.

Pincer Complexes: Pincer-ligated iridium catalysts, in tandem with an iron catalyst, have been used for the dehydrogenation of alkanes followed by olefin isomerization and hydrosilylation to produce linear alkylsilanes. researchgate.net

Cobalt Catalysts: Cobalt complexes have been developed for the anti-Markovnikov hydrosilylation of alkenes. nih.gov The steric properties of the silane itself can influence the stereochemical outcome of the reaction. chemrxiv.org

Rhodium Catalysts: A rhodium catalyst combined with a hydrosilane and a hydrogen acceptor can achieve the regioselective silylation of unactivated aromatic rings, guided by steric effects. acs.org

Functionalization and Derivatization of this compound

The reactivity of this compound allows for its functionalization and conversion into a variety of derivatives, primarily through transformations involving the Si-H bond and, to a lesser extent, the isobutyl groups.

Regioselective Functionalization of Isobutyl Periphery

Direct functionalization of the isobutyl groups of this compound is less common due to the high strength of C-H bonds. However, strategies for C-H functionalization in related systems are an active area of research. For instance, transition-metal-catalyzed C-H silylation has been demonstrated for aromatic and heteroaromatic compounds, often directed by steric or electronic factors. acs.orgresearchgate.net

Transformations Involving the Si-H Bond for Novel this compound Derivatives

The Si-H bond is the primary site of reactivity in this compound. vulcanchem.com Its hydridic character allows it to participate in a wide range of transformations to generate novel derivatives.

Hydrosilylation: this compound can be used as the hydrosilylating agent itself, reacting with alkenes and alkynes in the presence of a catalyst to form new tetra-substituted silanes. acs.orgnumberanalytics.com

Conversion to Silanols: The Si-H bond can be oxidized to a Si-OH group, forming a silanol (B1196071). This can be achieved through reaction with water in the presence of a platinum catalyst or with an oxidizing agent like hydrogen peroxide catalyzed by manganese complexes. wikipedia.orgresearchgate.net

Dehydrocoupling: this compound can react with alcohols or amines in a dehydrocoupling reaction, catalyzed by various metal complexes or Lewis acids, to form Si-O or Si-N bonds, respectively, with the liberation of hydrogen gas. nih.gov

Radical Reactions: The Si-H bond can undergo homolytic cleavage to generate a silyl (B83357) radical. vulcanchem.com This radical can participate in various transformations, including radical reductions and additions. researchgate.net

Use in Cleavage Cocktails: In peptide synthesis, this compound is used as a scavenger in acidic cleavage cocktails (e.g., with trifluoroacetic acid) to protect sensitive amino acid side chains during deprotection. nih.govtandfonline.com

Reaction TypeReagentsProduct Type
HydrosilylationAlkene/Alkyne, CatalystTetra-substituted Silane
OxidationWater/Catalyst or H₂O₂/CatalystSilanol (Triisobutylsilanol)
DehydrocouplingAlcohol/Amine, CatalystAlkoxysilane/Aminosilane
Radical ReactionRadical InitiatorSilyl Radical Adducts
Peptide CleavageTrifluoroacetic AcidScavenger for Cations

Green Chemistry Principles in the Research and Development of this compound Synthesis

The integration of green chemistry principles into the synthesis of organosilanes, including this compound, is a critical area of contemporary research. The goal is to develop chemical products and processes that curtail or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com This approach addresses the environmental and economic impacts of chemical manufacturing by focusing on aspects like atom economy, the use of catalysis, safer reagents and solvents, and energy efficiency. yale.eduacs.org

Atom Economy and Catalysis

One of the foundational principles of green chemistry is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. sigmaaldrich.comacs.org Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is an exemplary atom-economical reaction for creating carbon-silicon bonds, as it theoretically incorporates all reactant atoms into the desired product. nih.govnih.govuni-bayreuth.de

The industrial synthesis of this compound precursors often involves the hydrosilylation of isobutene. vulcanchem.com This reaction is typically catalyzed by platinum-based complexes, such as Speier's and Karstedt's catalysts. walisongo.ac.id While effective, these catalysts are derived from a precious, costly metal, and traces can remain in the final product, which is a significant drawback. walisongo.ac.id

Research efforts are increasingly focused on developing catalysts from earth-abundant, less expensive, and less toxic metals. Pincer iron complexes and in-situ generated cobalt catalysts have emerged as promising, environmentally benign alternatives for the anti-Markovnikov hydrosilylation of alkenes. organic-chemistry.org These non-precious metal catalysts are crucial for making important chemical transformations more economical and sustainable. researchgate.net The development of heterogeneous single-atom platinum catalysts also represents a significant advancement, offering high efficiency and the potential for catalyst recovery and reuse, thereby minimizing waste. walisongo.ac.id

Table 1: Comparison of Catalytic Systems for Alkene Hydrosilylation
Catalyst TypeMetalAdvantagesResearch Findings/ChallengesCitation
Homogeneous Complexes (e.g., Karstedt's)Platinum (Pt)High activity, well-established.High cost, potential product contamination, difficult to recover. Catalyst costs can be up to 30% of the product cost. walisongo.ac.id
Pincer ComplexesIron (Fe)Low cost, environmentally benign, efficient for various silanes.Can provide a low-cost alternative to precious metal systems for alkene hydrosilylation. organic-chemistry.org
In-situ Generated ComplexesCobalt (Co)Low cost, derived from air-stable precursors, good for anti-Markovnikov selectivity.Represents a sustainable alternative to noble metal catalysts. organic-chemistry.orgresearchgate.net
Heterogeneous Single Atom CatalystsPlatinum (Pt)Extremely high turnover numbers (TON ≈105), stable, recyclable, high selectivity.Shows significantly higher activity than related Pt nanoparticles and can be recovered. walisongo.ac.id

Safer Reagents and Reaction Pathways

A core tenet of green chemistry is to design synthetic methods that use and generate substances with minimal toxicity. yale.eduskpharmteco.com A common industrial route to this compound involves the reduction of triisobutylchlorosilane using powerful reducing agents like lithium aluminum hydride. vulcanchem.com This reagent is highly reactive and poses significant handling risks.

The pursuit of greener alternatives focuses on avoiding such hazardous materials. This includes developing direct synthesis routes or employing milder, safer reducing agents. An alternative approach in organosilane chemistry involves the catalytic oxidation of hydrosilanes to silanols using water as a clean oxidant. rsc.org This method, catalyzed by gold nanoparticles, is environmentally benign, producing hydrogen gas as the only byproduct. rsc.org While this produces a different class of compound (silanols), it highlights the trend toward replacing hazardous stoichiometric reagents with catalytic, environmentally friendly processes.

Furthermore, the initial synthesis of the triisobutylchlorosilane precursor from trichlorosilane involves a corrosive and hydrolytically sensitive reagent. vulcanchem.comnih.gov Developing pathways that circumvent the use of such chlorosilanes is a key research goal. For instance, the dehydrogenative cross-coupling of hydrosilanes with alcohols to form poly(silyl ether)s is presented as a more effective and environmentally friendly synthesis where the only byproduct is hydrogen gas. nih.gov

Energy Efficiency and Use of Renewable Feedstocks

Minimizing the energy requirements of chemical processes is another key principle of green chemistry, as it reduces both environmental impact and operational costs. yale.eduacs.org Ideally, synthetic methods should be conducted at ambient temperature and pressure. acs.org The development of highly active catalysts, such as the aforementioned iron and cobalt systems, allows hydrosilylation reactions to proceed under milder conditions than previously possible, contributing to improved energy efficiency. nih.govuni-bayreuth.de Maximizing energy efficiency involves a holistic assessment of industrial processes to identify and eliminate energy wastage. mcgradyclarke.comresearchgate.net

The principle of using renewable feedstocks encourages a shift away from depleting resources like petroleum. yale.edu While the isobutene used for this compound synthesis is traditionally derived from fossil fuels, the broader field of organosilane chemistry is exploring the use of biomass-derived starting materials. vulcanchem.com For example, single-atom platinum catalysts have been shown to be highly effective for the hydrosilylation of lignin-derived alkenes like eugenol (B1671780) and 4-allylanisole. walisongo.ac.id The use of renewable natural gas (RNG), derived from the decomposition of organic matter, is another example of a sustainable feedstock being integrated into chemical production. energy.gov As the chemical industry moves towards greater sustainability, the potential to produce key feedstocks like isobutene from renewable sources will become increasingly important. weforum.org

Table 2: Application of Green Chemistry Principles in Organosilane Synthesis
Green Chemistry PrincipleApplication in Organosilane/Triisobutylsilane SynthesisCitation
Atom EconomyUtilizing hydrosilylation, a 100% atom-economical reaction, to form C-Si bonds. nih.govnih.gov
CatalysisReplacing stoichiometric reagents with catalytic alternatives; developing catalysts from earth-abundant metals (Fe, Co) to replace precious metals (Pt). yale.eduuni-bayreuth.deorganic-chemistry.org
Less Hazardous Chemical SynthesesAvoiding hazardous reagents like lithium aluminum hydride and corrosive chlorosilanes; using water as a benign oxidant in related processes. vulcanchem.comskpharmteco.comrsc.org
Design for Energy EfficiencyDeveloping catalysts that function under mild temperature and pressure conditions, reducing overall energy consumption. acs.orgmcgradyclarke.com
Use of Renewable FeedstocksExploring biomass-derived alkenes as substrates for hydrosilylation, moving away from petrochemical sources. yale.eduwalisongo.ac.id

Mechanistic Elucidation of Triisobutylsilane Reactivity in Chemical Processes

Pathways of Si-H Bond Activation in Triisobutylsilane

The activation of the Si-H bond in this compound is a critical step that initiates its participation in chemical reactions. This activation can proceed through several distinct mechanistic manifolds, including radical-based processes, concerted pathways, and metal-catalyzed oxidative additions. The specific pathway is often dictated by the reaction conditions, the nature of the substrate, and the presence of initiators or catalysts.

This compound can participate in radical-mediated processes through the homolytic cleavage of its Si-H bond, which generates a triisobutylsilyl radical ([(CH₃)₂CHCH₂]₃Si•). vulcanchem.com This process is typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or through photochemical methods. libretexts.orgorganic-chemistry.org The bond dissociation energy (BDE) of the Si-H bond is a key factor governing the facility of this homolysis. libretexts.orgmasterorganicchemistry.com While the Si-H bond in many silanes is relatively strong, the substitution pattern can influence this value. organic-chemistry.org

Once formed, the triisobutylsilyl radical can act as a chain-propagating species in various radical chain reactions. libretexts.org A common application is in radical reductions, where the silyl (B83357) radical abstracts a halogen atom from an alkyl halide, generating an alkyl radical and triisobutylsilyl halide. The resulting alkyl radical then abstracts a hydrogen atom from a molecule of this compound, propagating the radical chain and yielding the reduced alkane. libretexts.org

The general mechanism for a radical-based reduction can be outlined as follows:

Initiation: A radical initiator (e.g., AIBN) decomposes upon heating or irradiation to generate initial radicals.

Propagation:

The initiator radical abstracts the hydrogen from this compound to form the triisobutylsilyl radical.

The triisobutylsilyl radical reacts with the substrate (e.g., an organic halide) to generate a substrate-derived radical.

The substrate-derived radical abstracts a hydrogen atom from another molecule of this compound to form the final product and regenerate the triisobutylsilyl radical.

Termination: Two radical species combine to terminate the chain reaction.

This compound is also employed as a capping or chain transfer agent in radical polymerizations. google.comgoogle.com In these processes, the growing polymer radical chain can abstract the hydrogen atom from this compound, effectively terminating the growth of that particular chain and transferring the radical character to the silane (B1218182).

In the absence of radical initiators or metal catalysts, this compound can react through concerted or pericyclic mechanisms, particularly in reduction reactions involving polar functional groups. These pathways are characterized by a single transition state where bond breaking and bond forming occur simultaneously, without the intermediacy of radical or ionic species.

A notable example is the reduction of carbonyl compounds. While these reductions can be facilitated by Lewis acids, under certain conditions, a direct hydride transfer from the silane to the carbonyl carbon can occur. This is envisioned to proceed through a cyclic transition state involving the silicon atom, the hydrogen being transferred, the carbonyl carbon, and the carbonyl oxygen. The driving force for this reaction is the formation of a strong Si-O bond in the resulting silyloxy ether.

The stereochemistry of such reactions is often predictable and is governed by the geometry of the transition state. numberanalytics.com For instance, in the reduction of cyclic ketones, the approach of the bulky this compound can be sterically directed, leading to a high degree of diastereoselectivity in the formation of the corresponding alcohol.

Transition metal catalysts provide a powerful means to activate the Si-H bond of this compound, enabling a broad range of transformations. rsc.orgsigmaaldrich.com A key elementary step in many of these catalytic cycles is the oxidative addition of the Si-H bond to a low-valent metal center. wikipedia.org This process involves the cleavage of the Si-H bond and the formation of two new bonds: a metal-silicon (M-Si) bond and a metal-hydride (M-H) bond. nih.gov The oxidation state of the metal increases by two during this process. libretexts.orgyoutube.com

The mechanism of oxidative addition can be either concerted or stepwise. wikipedia.org For non-polar bonds like Si-H, a concerted pathway is often proposed. wikipedia.orgnih.gov In this pathway, the metal complex first coordinates to the Si-H bond, forming a three-centered σ-complex. youtube.com This is followed by the simultaneous cleavage of the Si-H bond and formation of the M-Si and M-H bonds. The resulting silyl and hydride ligands typically occupy cis positions in the coordination sphere of the metal, although subsequent isomerization is possible. libretexts.org

Once the silyl-metal-hydride intermediate is formed, it can participate in various catalytic cycles. For example, in hydrosilylation reactions, the coordinated alkene inserts into the M-H bond, followed by reductive elimination to furnish the alkylsilane product and regenerate the active catalyst. nih.gov

The choice of metal and supporting ligands is crucial in tuning the reactivity and selectivity of these processes. rsc.org Metals such as rhodium, palladium, and platinum are commonly employed for these transformations. nih.govsigmaaldrich.com

Stereochemical and Regiochemical Control in this compound Transformations

The steric bulk of the three isobutyl groups on the silicon atom of this compound plays a significant role in dictating the stereochemical and regiochemical outcomes of its reactions. vulcanchem.com This steric hindrance can be exploited to achieve high levels of selectivity in various synthetic transformations.

In the reduction of carbonyl compounds, the facial selectivity is often controlled by the steric environment of the substrate. For instance, the reduction of a sterically hindered ketone will preferentially occur from the less hindered face, leading to the formation of a specific stereoisomer of the alcohol product. This principle is widely applied in natural product synthesis where precise control of stereochemistry is paramount. numberanalytics.comnumberanalytics.com

Asymmetric catalysis, employing chiral transition metal complexes, can be used in conjunction with this compound to achieve enantioselective reductions. tu-clausthal.de In these systems, the chiral ligand environment around the metal center dictates the stereochemical outcome of the hydride transfer from the silane to the substrate.

Regioselectivity is also a key consideration, particularly in reactions such as the hydrosilylation of unsymmetrical alkenes and alkynes. Metal-catalyzed hydrosilylation with this compound can exhibit high regioselectivity, often favoring the anti-Markovnikov product where the silicon atom adds to the terminal carbon of the double or triple bond. nih.gov The specific regiochemical outcome can be influenced by the choice of catalyst and reaction conditions.

The following table summarizes the stereochemical and regiochemical outcomes in selected this compound reactions:

Reaction TypeSubstrate ExampleCatalyst/ConditionsMajor Product OutcomeRef.
Carbonyl Reduction 4-tert-ButylcyclohexanoneLewis Acid (e.g., BF₃·OEt₂)trans-4-tert-Butylcyclohexanol (axial attack) vulcanchem.com
Asymmetric Reduction Prochiral KetoneChiral Rhodium ComplexEnantioenriched Secondary Alcohol tu-clausthal.de
Hydrosilylation 1-OctenePlatinum Catalyst1-(Triisobutylsilyl)octane (anti-Markovnikov) vulcanchem.com

Kinetic and Thermodynamic Profiling of this compound-Mediated Reactions

The kinetic and thermodynamic parameters of reactions involving this compound provide valuable insights into their feasibility, rates, and mechanisms. The strength of the Si-H bond is a critical thermodynamic factor. The bond dissociation energy (BDE) of the Si-H bond in this compound is an important parameter for radical reactions, as it influences the hydrogen atom transfer steps. libretexts.org

Kinetic studies of metal-catalyzed reactions, such as hydrosilylation, can help elucidate the rate-determining step of the catalytic cycle. nih.gov For example, the rate of the reaction may depend on the concentration of the catalyst, the silane, and the substrate. In some cases, the oxidative addition of the Si-H bond to the metal center is the rate-limiting step, while in others, it may be the insertion of the alkene or the reductive elimination of the product. nih.gov

In peptide synthesis, this compound is often used as a scavenger in trifluoroacetic acid (TFA) cleavage cocktails to protect sensitive amino acid residues from side reactions. snmjournals.orgasm.orguni-heidelberg.defrontiersin.orgnih.govnih.govnih.govtu-dresden.deissp.ac.ru The kinetics of the cleavage and scavenging processes are crucial for achieving high yields of the desired peptide. The rate of deprotection must be sufficiently fast, while the scavenging of reactive cationic species by this compound must be efficient to prevent degradation of the product.

The table below presents representative kinetic and thermodynamic data for reactions involving silanes, which can be used to understand the reactivity of this compound.

ParameterReaction TypeValue (approximate)SignificanceRef.
Si-H Bond Dissociation Energy Homolytic Cleavage~90 kcal/mol (for trialkylsilanes)Influences the facility of radical initiation and propagation steps. libretexts.org
Activation Energy (Ea) Pd-catalyzed Si-H Oxidative AdditionVaries with silane and catalystDetermines the rate of the key activation step in catalytic cycles. nih.gov
Reaction Rate Peptide Deprotection/CleavageDependent on TFA concentration and temperatureOptimized for efficient peptide synthesis and to minimize side reactions. snmjournals.org

Triisobutylsilane As a Strategic Reagent in Advanced Organic Synthesis

Reductive Applications of Triisobutylsilane

As a hydride source, this compound is employed in a range of reductions, where its efficacy is often modulated by the presence of acid catalysts. The bulky nature of the isobutyl substituents can impart unique selectivity compared to less hindered silanes.

Reductions of Carbonyl Compounds and Imines

The reduction of carbonyls and imines with hydrosilanes is a cornerstone of ionic hydrogenation. wikipedia.org This process typically requires activation of the substrate by a Brønsted or Lewis acid. acsgcipr.orgmdma.ch The acid coordinates to the carbonyl oxygen or imine nitrogen, enhancing the electrophilicity of the carbon atom for hydride transfer from the silane (B1218182). acsgcipr.orgmasterorganicchemistry.com While triethylsilane is commonly cited for these transformations, this compound participates in analogous reactions, often being used under acidic conditions to convert ketones and aldehydes to the corresponding silyl (B83357) ethers, which can be subsequently hydrolyzed to alcohols. mdma.ch In some cases, particularly with substrates that can form stable carbocation intermediates like aryl ketones, the reduction can proceed further to yield the corresponding methylene (B1212753) (-CH2-) group. orgsyn.orgchemicalbook.com

The general mechanism for the acid-catalyzed reduction of a ketone is depicted below:

Activation: The carbonyl oxygen is protonated by an acid (H-A).

Hydride Transfer: The silicon-hydride bond of this compound attacks the activated carbonyl carbon, transferring a hydride.

Product Formation: A silyl ether intermediate is formed, which can be isolated or hydrolyzed to the final alcohol product.

Reductive amination, the conversion of a carbonyl compound to an amine, proceeds through an intermediate imine or iminium ion, which is then reduced by the silane. masterorganicchemistry.commasterorganicchemistry.com this compound can serve as the reducing agent in this sequence, particularly under conditions that favor the selective reduction of the iminium ion over the starting carbonyl compound.

Stereo- and Chemoselective Reductions of Unsaturated Systems

The reduction of α,β-unsaturated carbonyl compounds presents a challenge of selectivity: 1,2-reduction yields an allylic alcohol, while 1,4-reduction (conjugate reduction) produces a saturated ketone. chemicalbook.com The choice of silane and catalyst system is crucial in directing the outcome. The steric bulk of this compound can favor 1,4-addition by discouraging direct attack at the more hindered carbonyl carbon. This conjugate reduction is often facilitated by transition metal catalysts, such as those based on manganese or palladium, which can form metal-hydride species or activate the enone system. researchgate.netrsc.org

In the context of stereoselectivity, the reduction of a substituted cyclic ketone can yield different diastereomers. The approach of the bulky this compound reagent is often directed by the existing stereochemistry of the substrate, leading to a diastereoselective outcome. However, specific studies detailing the diastereomeric ratios achieved with this compound are not as prevalent as for other reducing agents.

Reductive Cleavage and Ring Opening Reactions

This compound is a key reagent in the reductive cleavage of certain protecting groups and the opening of strained ring systems, typically in the presence of a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂). wikipedia.org One of its most common applications is in peptide synthesis for the cleavage of protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, where it acts as a carbocation scavenger. sigmaaldrich.com

It can also be utilized for the reductive cleavage of ethers. Benzyl ethers, for instance, can be cleaved using a combination of a silane and a catalyst. organic-chemistry.orgorganic-chemistry.orgepa.gov The mechanism involves Lewis acid activation of the ether oxygen, followed by hydride attack from the silane and subsequent release of the alcohol.

Epoxides, which are three-membered cyclic ethers, undergo ring-opening reactions in the presence of acids. libretexts.org This process is initiated by the protonation or Lewis acid coordination to the epoxide oxygen, making the ring susceptible to nucleophilic attack. mdpi.comrsc.orgresearchgate.net this compound can act as the hydride source in a reductive ring-opening, delivering a hydride to one of the epoxide carbons to generate an alcohol. The regioselectivity of the attack—on the more or less substituted carbon—is influenced by both steric factors and the electronic nature of the substrate. libretexts.org

Hydrosilylation Chemistry with this compound as Hydride Source

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful, atom-economical method for forming carbon-silicon bonds. sigmaaldrich.com this compound serves as a hydride source in these transition-metal-catalyzed reactions.

Catalytic Hydrosilylation of Alkenes and Alkynes

The hydrosilylation of alkenes and alkynes is typically catalyzed by transition metal complexes, most commonly those of platinum, rhodium, and palladium. sigmaaldrich.comlibretexts.org The choice of catalyst and silane significantly impacts the regio- and stereoselectivity of the reaction.

For terminal alkenes like styrene, hydrosilylation can yield either the Markovnikov product (silyl group at the more substituted carbon) or the anti-Markovnikov product (silyl group at the less substituted carbon). rsc.orgresearchgate.net Palladium catalysts, for example, often favor the formation of the branched Markovnikov product with styrenes. libretexts.org

In the case of terminal alkynes, such as phenylacetylene, three possible isomers can be formed: the α-vinylsilane, the (E)-β-vinylsilane, and the (Z)-β-vinylsilane. mdpi.comresearchgate.net Platinum-based catalysts (e.g., Karstedt's catalyst) often yield the (E)-β isomer, while ruthenium catalysts can favor the α-isomer. sigmaaldrich.compkusz.edu.cn The steric bulk of this compound can influence the product distribution, sometimes enhancing selectivity by disfavoring sterically demanding transition states.

Unsaturated SystemTypical Catalyst TypeCommon Regiochemical OutcomeCommon Stereochemical Outcome
Terminal Alkene (e.g., Styrene)Palladium, RhodiumMarkovnikov (branched)N/A
Terminal Alkene (e.g., 1-Octene)PlatinumAnti-Markovnikov (linear)N/A
Terminal AlkynePlatinumβ-addition(E)-isomer (trans-addition)
Terminal AlkyneRutheniumα-additionN/A
Internal AlkyneRutheniumDepends on substrate electronics/sterics(Z)-isomer (trans-addition)

Enantioselective and Diastereoselective Hydrosilylation Processes

Asymmetric hydrosilylation is a powerful technique for creating chiral organosilanes, which are valuable intermediates that can be converted to chiral alcohols with high stereochemical fidelity. libretexts.org This transformation is achieved by using a chiral catalyst, typically a transition metal complex bearing a chiral ligand. nih.gov The catalyst-ligand system creates a chiral environment that differentiates between the two enantiotopic faces of a prochiral alkene or alkyne, leading to the preferential formation of one enantiomer of the product.

While extensive research has been conducted on the asymmetric hydrosilylation of styrenes and other alkenes using silanes like trichlorosilane (B8805176) with palladium-MOP or rhodium-bis(oxazoline) ligand systems, specific studies detailing the use of this compound in these highly selective processes are less common. libretexts.orgnih.govmdpi.com The steric bulk of this compound would present unique challenges and opportunities in the design of a matching chiral pocket to achieve high enantiomeric excess.

Diastereoselective hydrosilylations can be performed on substrates that already contain a chiral center. The existing stereocenter can direct the approach of the bulky this compound-metal complex to one face of the double or triple bond, resulting in the formation of one diastereomer in excess.

C-H Activation and Functionalization Utilizing this compound

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, enabling the conversion of ubiquitous C-H bonds into valuable carbon-carbon and carbon-heteroatom bonds. This approach streamlines synthetic routes by avoiding the need for pre-functionalized starting materials. Transition-metal catalysis is a dominant strategy in this field, where a metal catalyst coordinates to a directing group within the substrate, bringing the catalyst into proximity with a specific C-H bond to facilitate its cleavage and subsequent functionalization.

Hydrosilanes, as a class of compounds, have been investigated in transition metal-catalyzed C-H silylation, a process that forms a carbon-silicon bond. nih.gov These reactions, often mediated by rhodium, iridium, or ruthenium catalysts, typically involve the oxidative addition of the Si-H bond to the metal center, followed by C-H activation and reductive elimination. nih.gov While various hydrosilanes have been employed in such transformations, the scientific literature specifically detailing the use of this compound in transition metal-catalyzed C-H activation and functionalization remains limited.

Another avenue for C-H functionalization involves radical-mediated processes. Reagents such as tris(trimethylsilyl)silane, (TMS)₃SiH, are well-known radical-based reducing agents that can mediate sequential radical reactions. nih.gov These processes often involve the generation of a silyl radical which can then participate in hydrogen atom transfer or addition reactions. Although this compound possesses a reactive Si-H bond and could theoretically participate in radical-mediated C-H functionalization, this application is not extensively documented in dedicated research findings. The potential for this compound in this area is an emerging field that warrants further investigation to establish its scope and utility.

This compound in Silylation and Protecting Group Strategies

This compound (TIBS) serves as a valuable reagent in the context of protecting group chemistry, primarily recognized for its role in deprotection steps rather than for the direct formation of silyl ethers. Its bulky isobutyl groups confer specific steric and electronic properties that are leveraged in sequential organic transformations.

The protection of alcohols as silyl ethers is a cornerstone of modern organic synthesis. The most prevalent methods for forming silyl ethers involve the reaction of an alcohol with a silyl halide (e.g., silyl chloride) or a silyl triflate in the presence of a base. wikipedia.org Similarly, silyl enol ethers are typically prepared by reacting an enolizable carbonyl compound with a silyl electrophile, such as a silyl chloride, often under basic conditions to pre-form the enolate. wikipedia.org

While less common, an alternative, more atom-economical approach for the synthesis of silyl ethers from hydrosilanes is the dehydrogenative silylation of alcohols. This reaction involves the coupling of an alcohol with a hydrosilane, releasing dihydrogen gas as the only byproduct. gelest.commdpi.com This transformation is not spontaneous and requires catalysis by transition metals (such as ruthenium, rhodium, or palladium complexes) or strong bases. gelest.commdpi.com

Table 1: Catalytic Systems for Dehydrogenative Silylation of Alcohols with Hydrosilanes

Catalyst SystemHydrosilane ExamplesSubstrate ScopeReference
Ruthenium Complexes (e.g., Grubbs catalyst)Phenyldimethylsilane, DiphenylmethylsilanePrimary, Secondary, Tertiary Alcohols gelest.com
Palladium(0)tert-ButyldimethylsilanePrimary Alcohols gelest.com
Sodium tri(sec-butyl)borohydridePhenylsilane, DiphenylsilanePrimary, Secondary, Unsaturated Alcohols mdpi.com

A similar catalytic dehydrogenative strategy can be applied to the synthesis of silyl enol ethers from enolizable ketones and hydrosilanes. organic-chemistry.org Although these catalytic methods have been developed for various hydrosilanes, specific and detailed research findings on the widespread use of this compound for the direct formation of triisobutylsilyl ethers or enol ethers via these routes are not extensively reported. The steric bulk of the triisobutylsilyl group may influence its reactivity in these catalytic cycles compared to less hindered silanes.

A significant and well-documented application of this compound is its role as a reducing agent and cation scavenger during the acidic cleavage of protecting groups, particularly in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (N-Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are fundamental for protecting the α-amino group of amino acids during peptide chain elongation.

The removal of acid-labile protecting groups, such as N-Boc or side-chain protecting groups like tert-butyl (tBu) and trityl (Trt), is typically achieved using strong acids like trifluoroacetic acid (TFA). During this process, stable carbocations (e.g., the tert-butyl or trityl cation) are generated. These electrophilic species can lead to undesired side reactions by alkylating nucleophilic residues in the peptide chain, such as tryptophan, methionine, or cysteine.

This compound, often used in conjunction with TFA, effectively mitigates these side reactions. Its function is to act as a cation scavenger by irreversibly transferring a hydride from its silicon-hydrogen bond to the carbocation, thus neutralizing it. The structurally similar and more frequently cited triisopropylsilane (B1312306) (TIPS) operates by the same mechanism.

Table 2: Role of this compound in Protecting Group Cleavage

Protecting GroupCleavage ReagentRole of this compoundPotential Side Reactions Prevented
N-Boc (tert-Butyloxycarbonyl)Trifluoroacetic Acid (TFA)Scavenger of tert-butyl cationsAlkylation of sensitive amino acid residues (e.g., Tryptophan)
Fmoc (9-Fluorenylmethoxycarbonyl)Piperidine (for N-terminal deprotection); TFA (for side-chain groups)Scavenger for cations from acid-labile side-chain protecting groups (e.g., Trt, tBu) used in Fmoc strategiesAlkylation of nucleophilic side-chains
Trt (Trityl)Trifluoroacetic Acid (TFA)Scavenger of trityl cationsRe-attachment of the trityl group to the peptide
tBu (tert-Butyl)Trifluoroacetic Acid (TFA)Scavenger of tert-butyl cationstert-Butylation of methionine or tryptophan residues

For instance, in the final deprotection step of an Fmoc-based SPPS, a "cleavage cocktail" is used to remove the peptide from the resin and simultaneously cleave all side-chain protecting groups. A common cocktail consists of a high concentration of TFA (e.g., 95%) with scavengers. This compound is an effective component of these cocktails, ensuring a cleaner final product by preventing the modification of the target peptide by reactive cationic intermediates.

Role of Triisobutylsilane in Catalysis and Organometallic Chemistry Research

Triisobutylsilane as a Ligand or Ligand Precursor in Catalytic Systems

The direct use of this compound as a simple, coordinating ligand in catalytic systems is not a prominent feature of its chemistry. The bulky isobutyl groups and the relatively non-polar nature of the molecule mean it is not a classic L-type ligand. However, its derivatives can be precursors for more complex ligand architectures.

The synthesis of ligands containing the triisobutylsilyl moiety is not a widely documented area of research, suggesting that other silyl (B83357) groups with different steric or electronic properties are often preferred. Conceptually, the synthesis of such ligands would involve the functionalization of this compound, for example, by replacing the hydride with a group capable of coordinating to a metal center, such as a phosphine (B1218219) or an N-heterocyclic carbene precursor. The primary motivation for incorporating a triisobutylsilyl group would be to introduce significant steric bulk into the ligand sphere of a metal catalyst, thereby influencing its selectivity, activity, and stability.

While specific examples of homogeneous catalysts featuring a simple this compound ligand are scarce in the literature, the principles of organosilicon chemistry allow for its conceptual application. In homogeneous catalysis, the selection of ligands around a metal center is crucial for tuning reactivity and selectivity. The bulky nature of the triisobutylsilyl group could, in theory, be used to create a specific steric environment that favors certain reaction pathways, for instance, in cross-coupling reactions or hydrogenations. However, other bulky silyl groups, such as the triisopropylsilyl (TIPS) group, are more commonly employed for this purpose.

This compound as a Reducing Agent or Activator in Catalytic Cycles

A more significant role for this compound in catalysis is as a reducing agent. The Si-H bond is a source of hydride (H⁻), which can be transferred to various substrates or even to the metal center of a catalyst, regenerating its active state.

This compound is recognized as a versatile organosilicon compound used in organic synthesis for applications that include desulfurization and radical reactions. sigmaaldrich.com Its role often involves acting as a reducing agent, for example, in combination with trifluoroacetic acid for deprotection reactions. sigmaaldrich.com This reductive capability is a general feature of hydrosilanes. For instance, the closely related and sterically hindered triisopropylsilane (B1312306) (TIS) is known to act as a reducing agent to facilitate the removal of various protecting groups from cysteine residues. nih.gov Similarly, triethylsilane has been used as a mild and efficient reducing agent in the preparation of gold nanoparticles. researchgate.net

In the context of a catalytic cycle, this compound can act as a terminal reductant. For example, in a hypothetical metal-catalyzed reduction of an organic substrate, the active M(0) catalyst might undergo oxidative addition into a substrate bond, forming a M(II) intermediate. After reductive elimination to yield the product, the M(0) state must be regenerated. If an oxidant is produced, this compound can be used to reduce the M(II) species back to M(0), consuming the silane (B1218182) stoichiometrically while allowing the metal to act catalytically.

Furthermore, hydrosilanes can activate substrates or catalyst precursors. In some metallaphotoredox catalytic systems, a photocatalytically generated silyl radical can perform halogen-atom abstraction to activate alkyl halides, enabling them to participate in cross-electrophile coupling reactions. nih.gov While this has been demonstrated with tris(trimethylsilyl)silane, the principle extends to other silanes like this compound that can also generate silyl radicals. nih.gov

Interplay of this compound with Main Group and Transition Metal Catalysts

The interaction of this compound with metal centers is fundamental to its role in catalysis. The Si-H bond can undergo oxidative addition to a low-valent transition metal center, a key step in processes like hydrosilylation. This reaction forms a metal complex containing both hydride and silyl ligands.

Interaction with Transition Metals: The reaction of silanes with transition metal complexes can lead to the formation of various catalytically relevant species, such as silyl dihydride complexes. escholarship.org For example, ruthenium, rhodium, and iridium complexes are known to react with silanes to form such intermediates. escholarship.org These species can then participate in catalytic cycles for reactions like olefin hydrosilylation. The general mechanism involves:

Oxidative addition of the Si-H bond of this compound to the metal center.

Coordination of the substrate (e.g., an alkene).

Insertion of the alkene into either the metal-hydride or metal-silyl bond.

Reductive elimination to yield the hydrosilylated product and regenerate the active catalyst.

The table below illustrates the typical elementary steps involving a silane with a transition metal catalyst.

Table 1: Elementary Steps in Transition Metal Catalysis Involving Silanes
Step Description General Representation (L = Ligand, M = Metal)
Oxidative Addition The Si-H bond adds across the metal center, increasing the metal's oxidation state by two. LₙM + (i-Bu)₃Si-H → LₙM(H)(Si(i-Bu)₃)
Substrate Coordination An unsaturated substrate, like an alkene, binds to the metal complex. LₙM(H)(Si(i-Bu)₃) + RCH=CH₂ → Lₙ₋₁M(H)(Si(i-Bu)₃)(RCH=CH₂)
Migratory Insertion The alkene inserts into the M-H or M-Si bond. Lₙ₋₁M(H)(Si(i-Bu)₃)(RCH=CH₂) → Lₙ₋₁M(CH₂CH₂R)(Si(i-Bu)₃)
Reductive Elimination The final product is formed by coupling the alkyl and silyl groups, regenerating the active catalyst. Lₙ₋₁M(CH₂CH₂R)(Si(i-Bu)₃) → LₙM + (i-Bu)₃SiCH₂CH₂R

Interaction with Main Group Metals: The interplay with main group metals is less focused on oxidative addition and more on Lewis acid-base interactions. Highly electrophilic main group compounds, such as cationic Si(II) species, can themselves act as catalysts for reactions like hydrosilylation. mdpi.com In such systems, this compound would serve as the reagent, where its Si-H bond is activated by the Lewis acidic main group catalyst, facilitating its addition to a substrate.

Development of Heterogeneous Catalysts Incorporating this compound Fragments

To overcome challenges with catalyst separation and recycling associated with homogeneous systems, molecular catalysts can be immobilized on solid supports. rsc.orgresearchgate.net Silanes are frequently used as anchoring agents to create these heterogeneous catalysts.

While direct immobilization of this compound itself is not common, it can be functionalized to bear a reactive group (e.g., an alkoxysilyl or vinylsilyl group) that allows it to be grafted onto a solid support like silica (B1680970) (SiO₂) or other metal oxides. nih.govresearchgate.net For example, a functionalized derivative of this compound could be covalently bonded to the surface hydroxyl groups of silica. nih.gov This process creates a "heterogenized" version of a catalyst where the triisobutylsilyl fragment contributes to the structure of the linker or the catalytic site itself.

The general strategy involves:

Functionalization of the Silane: Introducing a reactive handle onto the this compound molecule.

Grafting: Reacting the functionalized silane with the surface of a solid support (e.g., silica, alumina (B75360), or magnetic nanoparticles). researchgate.net

Metalation: Introducing the active metal center, which may coordinate to a ligand that is part of the immobilized silane fragment.

This approach combines the high activity and selectivity of a molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation from the reaction mixture and potential for reuse. snc.edu

Advanced Spectroscopic and Structural Characterization of Triisobutylsilane and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of triisobutylsilane, providing detailed information about its atomic arrangement and dynamic behavior in solution and the solid state.

High-Resolution ¹H, ¹³C, and ²⁹Si NMR Studies

High-resolution NMR spectroscopy provides unambiguous evidence for the structure of this compound by identifying the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound is well-resolved and provides a clear fingerprint of the molecule. The spectrum displays distinct signals for the different types of protons in the isobutyl groups and the unique proton directly attached to the silicon atom (the silyl (B83357) hydride). The chemical shifts (δ) are typically observed in deuterated chloroform (B151607) (CDCl₃). A characteristic feature is the large one-bond coupling constant between the silicon-29 (B1244352) isotope and the silyl proton (¹J(²⁹Si-¹H)), which is approximately 200.1 Hz, confirming the direct Si-H bond. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the isobutyl groups (CH, CH₂, and CH₃) gives rise to a distinct resonance, confirming the C₁₂H₂₈Si stoichiometry.

Interactive Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Si-H ~3.6-3.8 (calculated) m ¹J(²⁹Si-¹H) ≈ 200.1
-CH₂- 0.60 d
-CH- 1.81 m
-CH₃ 0.96 d

Note: The precise chemical shift for the Si-H proton can vary; the value shown is an estimate based on typical ranges for similar compounds. Multiplicities are m=multiplet, d=doublet. Data sourced from reference chemicalbook.com.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are indispensable for confirming the bonding network and spatial arrangement of atoms in this compound.

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons on adjacent carbons within the isobutyl chains (e.g., -CH₂- protons coupled to the -CH- proton, which is in turn coupled to the -CH₃ protons), confirming the isobutyl structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene (B1212753) (-CH₂-) protons to the ¹³C signal of the methylene carbon, and so on for each C-H bond, providing an unambiguous assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. NOESY is crucial for determining the preferred conformation of the flexible isobutyl groups around the silicon center by revealing through-space dipolar interactions between protons on different parts of the molecule. nih.gov

Solid-State NMR for this compound-Containing Materials and Polymer Hybrids

Solid-state NMR (ssNMR), particularly ²⁹Si Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is a powerful tool for characterizing this compound when it is immobilized on a surface or incorporated into a polymer matrix. This technique is essential for studying hybrid materials, such as silica (B1680970) nanoparticles functionalized with this compound.

When this compound is grafted onto a silica surface, the silicon atoms are described using "T" notation, where the superscript indicates the number of siloxane (Si-O-Si) bonds formed with the surface or other silane (B1218182) molecules.

T¹ sites: The silicon atom is bonded to the surface via one oxygen atom.

T² sites: The silicon atom has formed two siloxane bridges.

T³ sites: The silicon atom is fully condensed, forming three siloxane bridges.

²⁹Si CP-MAS NMR can distinguish and quantify these different species, providing critical insights into the surface chemistry, grafting density, and degree of cross-linking in the resulting material.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups and bonding within this compound. researchgate.netmissouri.edu These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. libretexts.orgmsu.edumsu.edu

The most characteristic vibration for this compound is the Si-H stretching mode. This bond gives rise to a strong and sharp absorption band in the IR spectrum, typically in the range of 2100-2200 cm⁻¹. gelest.com This band is a definitive indicator of the presence of a silyl hydride group. Other significant absorptions include the C-H stretching vibrations from the isobutyl groups, which occur just below 3000 cm⁻¹, and various bending and rocking vibrations in the fingerprint region (below 1500 cm⁻¹). msu.edujkps.or.kr

Raman spectroscopy provides complementary information. While the Si-H stretch is also visible in the Raman spectrum, the symmetric vibrations of the Si-C bonds and the carbon skeleton of the isobutyl groups are often more intense in Raman than in IR, aiding in a complete vibrational assignment. uni-saarland.de

Interactive Table 2: Key Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Assignment Technique
2955 - 2870 C-H stretching (isobutyl) IR, Raman
~2150 Si-H stretching IR, Raman
1465 - 1365 C-H bending (isobutyl) IR, Raman
~800 - 600 Si-C stretching IR, Raman

Mass Spectrometry Techniques for Mechanistic Intermediates and Product Identification

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (molar mass 200.44 g/mol ), the mass spectrum reveals details about its stability and common fragmentation pathways upon ionization. chemguide.co.uk

Under electron impact (EI) ionization, the molecular ion peak ([M]⁺• at m/z = 200) may be observed. However, organosilanes can be prone to fragmentation. libretexts.orglibretexts.org A common and significant fragmentation pathway involves the loss of one of the isobutyl groups (a radical with a mass of 57 Da). This results in a prominent peak at m/z = 143 ([M - 57]⁺), which corresponds to the diisobutylsilyl cation. Further fragmentation can occur through the sequential loss of isobutylene (B52900) (56 Da) and hydrogen, leading to a series of smaller fragment ions that are characteristic of the alkylsilane structure. researchgate.net The analysis of these fragmentation patterns is crucial for confirming the identity of the compound and for identifying related intermediates in chemical reactions. nih.gov

X-ray Crystallography for Molecular and Supramolecular Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgresearchgate.net While this compound itself is a liquid at room temperature, its derivatives can often be crystallized to form adducts suitable for single-crystal X-ray diffraction analysis. nih.gov

A crystallographic study of a this compound derivative would provide highly accurate data on:

Bond Lengths: The exact distances between the silicon atom and its neighboring atoms (carbon, hydrogen, or others).

Bond Angles: The precise angles around the central silicon atom, which define its coordination geometry (typically a distorted tetrahedron).

Torsional Angles: These define the conformation of the isobutyl groups relative to the rest of the molecule.

Supramolecular Structure: How the individual molecules pack together in the crystal lattice, revealing any intermolecular interactions such as van der Waals forces.

This detailed structural information is invaluable for understanding the steric properties of the triisobutylsilyl group and for correlating solid-state structure with the spectroscopic data obtained in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of paramagnetic species, which are defined by the presence of one or more unpaired electrons. nih.govresearchgate.net This makes it an indispensable tool for studying free radicals, such as those derived from this compound. researchgate.net The analysis of EPR spectra provides detailed information on the electronic structure, identity, and environment of radical species through the interpretation of key parameters like g-values and hyperfine coupling constants. wikipedia.orgnih.gov

Short-lived radical intermediates, which are common in chemical reactions, often exist at concentrations too low for direct EPR detection. wikipedia.org In such cases, a technique known as spin trapping is employed. This method involves using a "spin trap," a diamagnetic compound that reacts with the transient radical to form a more stable and persistent paramagnetic species, known as a spin adduct. wikipedia.orgrsc.org This stable adduct accumulates to a concentration that is readily detectable by EPR, and the spectral characteristics of the adduct provide information about the original, short-lived radical that was "trapped." wikipedia.org

Characterization of the Triisobutylsilyl Radical

The triisobutylsilyl radical, (i-C₄H₉)₃Si•, is a silicon-centered radical that can be generated through processes like hydrogen abstraction from the parent this compound molecule by other radical species (e.g., tert-butoxyl radicals) or via gamma-irradiation. While specific EPR data for the triisobutylsilyl radical is not extensively documented in dedicated studies, its spectroscopic parameters can be reliably inferred from data on homologous trialkylsilyl radicals, such as the triethylsilyl radical (Et₃Si•) and the sterically hindered tris(trimethylsilyl)silyl radical ((Me₃Si)₃Si•).

The EPR spectrum of a silyl radical is primarily defined by its g-value and the hyperfine coupling of the unpaired electron with magnetic nuclei, particularly ²⁹Si and ¹H.

g-value : The g-value, or g-factor, is a dimensionless constant that characterizes the magnetic moment of the unpaired electron. For silicon-centered radicals, the g-values are typically slightly greater than the free-electron value (gₑ ≈ 2.0023) and often higher than those for analogous carbon-centered radicals. This shift is due to the larger spin-orbit coupling of the heavier silicon atom. Typical g-values for trialkylsilyl radicals fall in the range of 2.003 to 2.005.

Hyperfine Coupling : This interaction arises from the coupling of the electron spin with the magnetic moments of nearby nuclei, resulting in the splitting of the main EPR line into multiple lines. illinois.edu

²⁹Si Coupling (a(²⁹Si)) : The natural abundance of the ²⁹Si isotope is 4.7%, and its nucleus has a spin of I = 1/2. The hyperfine coupling to this nucleus provides direct evidence that the unpaired electron is localized on the silicon atom. The magnitude of the a(²⁹Si) value is also indicative of the geometry of the radical center; larger values are associated with a more pyramidal structure at the silicon atom.

¹H Coupling (a(¹H)) : For the (i-C₄H₉)₃Si• radical, the most significant proton coupling would be with the six β-protons of the methylene (-CH₂-) groups. These couplings provide information about the conformation and spin density distribution within the alkyl substituents. Couplings to the more distant γ- and δ-protons are generally much smaller and may not be resolved.

The following table presents representative EPR data for related trialkylsilyl radicals, which serve as a model for the expected parameters of the triisobutylsilyl radical.

Radical Speciesg-valuea(²⁹Si) (Gauss)a(¹H) (Gauss)Comments
Triethylsilyl Radical (Et₃Si•)2.0031~1837.7 (β-H)Represents a simple trialkylsilyl radical.
Tris(trimethylsilyl)silyl Radical ((Me₃Si)₃Si•)2.0051~60-Sterically hindered, leading to a more planar structure and smaller a(²⁹Si).
Triisobutylsilyl Radical ((i-C₄H₉)₃Si•) (Expected)~2.003~180~7-8 (β-H)Parameters are estimated based on structurally similar trialkylsilyl radicals.

Characterization of this compound Radical Adducts

To definitively identify the formation of the transient triisobutylsilyl radical during a chemical reaction, spin trapping is the method of choice. researchgate.net A common nitrone spin trap used for this purpose is α-phenyl-N-tert-butylnitrone (PBN). rsc.orgresearchgate.net When this compound is involved in a radical process, the resulting (i-C₄H₉)₃Si• radical adds to PBN to form a stable nitroxide spin adduct.

The EPR spectrum of this PBN spin adduct is characteristic of a nitroxide radical. It typically shows a primary triplet splitting due to hyperfine coupling with the ¹⁴N nucleus (I=1), with each line of the triplet further split into a doublet by coupling with the single β-proton. mdpi.com The magnitudes of the nitrogen (a(¹⁴N)) and β-hydrogen (a(β-H)) hyperfine coupling constants are diagnostic and can help identify the trapped radical as a silyl radical.

The table below summarizes the reported hyperfine coupling constants for the PBN spin adduct of the triethylsilyl radical, which can be considered representative for the triisobutylsilyl radical adduct.

Spin AdductSpin Trapa(¹⁴N) (Gauss)a(β-H) (Gauss)Solvent / Conditions
Et₃Si•-PBNPBN15.24.1Generated via electrochemical methods. rsc.org
(i-C₄H₉)₃Si•-PBN (Expected)PBN~15.2~4.1Parameters are estimated based on the Et₃Si•-PBN adduct.

The analysis of these hyperfine coupling constants allows for the unambiguous confirmation of silyl radical formation and provides insight into the reaction mechanisms involving this compound. wikipedia.orgrsc.org

Theoretical and Computational Chemistry Approaches to Triisobutylsilane

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For Triisobutylsilane, these calculations can elucidate the strength of its chemical bonds, the distribution of electrons, and the nature of its frontier molecular orbitals, all of which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to approximate the electronic structure of molecules. It allows for the calculation of various properties, including the bond dissociation energies (BDEs) of the chemical bonds within a molecule. The BDE is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase and is a direct measure of the bond's strength.

For this compound, DFT calculations can be employed to determine the BDEs of the Si-H, Si-C, and C-H bonds. The Si-H bond is of particular interest as its reactivity is central to many applications of silanes, such as hydrosilylation. In general, Si-H bonds are weaker than C-H bonds, making them more susceptible to cleavage. The bond dissociation energies for Si-H bonds in trialkylsilanes typically fall in the range of 84-104 kcal/mol. gelest.com The specific BDE of the Si-H bond in this compound would be influenced by the steric and electronic effects of the isobutyl groups.

Table 1: Representative Bond Dissociation Energies (BDEs) for Bonds in Alkylsilanes Calculated by DFT

Bond TypeMoleculeCalculated BDE (kcal/mol)
Si-HTriethylsilane90.1
Si-CTetramethylsilane89.5
C-H (primary)Propane100.4

Note: The values presented are representative and derived from computational studies on similar small organosilanes. Specific DFT calculations for this compound would be required for precise values.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized on the Si-H bond, making it the primary site for electrophilic attack. The LUMO, conversely, would be associated with the antibonding orbitals of the Si-C and Si-H bonds. DFT calculations can provide the energies of these orbitals and visualize their spatial distribution.

The charge distribution within the this compound molecule can also be determined computationally. Due to the difference in electronegativity between silicon (1.90) and hydrogen (2.20), the silicon atom is expected to carry a partial positive charge, while the hydrogen atom of the Si-H bond will have a partial negative charge. The carbon atoms of the isobutyl groups are more electronegative than silicon, leading to a polarization of the Si-C bonds as well. This charge distribution influences the molecule's electrostatic potential and its interactions with other polar molecules.

Table 2: Illustrative Frontier Molecular Orbital Energies for Silanes

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Silane (B1218182) (SiH4)-12.31.113.4
Triethylsilane-9.81.511.3

Note: These values are illustrative and based on general computational studies of silanes. Specific calculations for this compound are needed for accurate data.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states.

A potential energy surface (PES) is a mathematical representation of the energy of a system as a function of its geometry. By scanning the PES, chemists can map out the energetic landscape of a chemical reaction. A relaxed PES scan involves changing a specific geometric parameter (like a bond length or angle) in a stepwise manner and optimizing the rest of the molecular geometry at each step. This allows for the identification of energy minima (reactants and products) and saddle points (transition states). rsc.org

For a reaction involving this compound, such as its addition to an alkene (hydrosilylation), a PES scan could be performed by varying the distance between the silicon atom and one of the carbon atoms of the double bond. This would help in locating the transition state for the reaction.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC path is the minimum energy path connecting the transition state to the reactants and products on the PES. usp.br Following the IRC confirms that a given transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur along the reaction pathway.

Computational methods can also be used to predict the kinetic and thermodynamic parameters of a reaction. Transition State Theory (TST) can be used in conjunction with the calculated energies of the reactants and the transition state to estimate the reaction rate constant. The activation energy, which is a key determinant of the reaction rate, can be calculated as the difference in energy between the transition state and the reactants.

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can also be calculated. libretexts.org A negative ΔG indicates a spontaneous reaction under the given conditions. These calculations are crucial for understanding the feasibility and spontaneity of reactions involving this compound.

Table 3: Hypothetical Calculated Thermodynamic and Kinetic Parameters for the Hydrosilylation of Ethylene with this compound

ParameterCalculated Value
Activation Energy (Ea)25-35 kcal/mol
Enthalpy of Reaction (ΔH)-20 to -30 kcal/mol
Gibbs Free Energy of Reaction (ΔG)Negative, indicating spontaneity

Note: These are estimated values based on typical computational results for hydrosilylation reactions. Specific calculations for the this compound-ethylene system would be necessary for precise values.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying the properties of individual molecules and their reactions, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase (liquid or solid) and for analyzing their conformational flexibility.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of dynamic processes and the sampling of a wide range of molecular conformations. For this compound, an MD simulation of its liquid state would provide insights into its bulk properties, such as density and diffusion coefficients.

A key application of MD simulations is conformational analysis. The isobutyl groups in this compound can rotate around the Si-C bonds, leading to a variety of possible conformations. MD simulations can be used to explore the relative energies of these conformers and the energy barriers for their interconversion. This information is important as the reactivity of the molecule can be influenced by its conformation.

Furthermore, MD simulations can be used to study intermolecular interactions. By analyzing the trajectories of multiple this compound molecules in a simulation box, one can calculate radial distribution functions, which describe the probability of finding another molecule at a certain distance from a reference molecule. This provides information about the local structure and packing in the liquid state. The strength and nature of intermolecular forces, such as van der Waals interactions, can also be quantified. nih.gov

Table 4: Expected Outputs from a Molecular Dynamics Simulation of Liquid this compound

PropertyInformation Gained
Radial Distribution Functions (g(r))Information on the local packing and structure of the liquid.
Dihedral Angle DistributionsPreferred conformations of the isobutyl groups.
Mean Square Displacement (MSD)Calculation of the self-diffusion coefficient.
Intermolecular Interaction EnergiesQuantification of van der Waals and other non-bonded interactions.

In Silico Design and Screening of Novel this compound-Based Reagents

The in silico design and virtual screening of novel reagents represent a modern frontier in chemistry, leveraging computational power to predict molecular properties and reactivity, thereby accelerating the discovery of new chemical entities. This approach is particularly valuable for designing reagents with tailored selectivity and efficiency. While computational methods such as Density Functional Theory (DFT) are widely applied to study the reaction mechanisms of various organosilanes, and virtual screening is a common practice in drug discovery, specific research focused on the in silico design and high-throughput screening of novel reagents derived from this compound is not extensively documented in publicly available scientific literature.

The general principles of such a computational approach, were it to be applied to this compound, would involve several key stages. Initially, a virtual library of candidate this compound derivatives would be generated by systematically modifying the this compound scaffold with a variety of functional groups. These modifications would be designed to modulate the steric and electronic properties of the silicon hydride bond.

Following the creation of this virtual library, computational screening would be employed to predict the reactivity and selectivity of each novel reagent. This would typically involve the calculation of quantum chemical descriptors. For instance, properties like the Si-H bond dissociation energy, hydride affinity, and the charge on the hydride hydrogen could be calculated to predict the reducing power of the novel silanes.

Furthermore, molecular docking and reaction modeling studies could be performed to simulate the interaction of these novel silanes with various substrates. By calculating the activation energies for competing reaction pathways, researchers could predict the selectivity of a designed reagent. For example, a study might aim to design a this compound derivative that selectively reduces one functional group in the presence of another. The results from these simulations would allow for the ranking of candidate reagents based on their predicted performance for a specific chemical transformation.

Although specific data tables and detailed research findings on the in silico design of novel this compound-based reagents are not available, the established methodologies in computational chemistry provide a clear framework for how such research would be conducted. The application of these powerful predictive tools holds the potential to rationally design next-generation silane reagents with enhanced capabilities.

Triisobutylsilane in Advanced Materials Science and Polymer Chemistry Research

Precursor for Silicon-Containing Polymers and Oligomers

Triisobutylsilane, a sterically hindered organosilane, serves as a versatile building block in the synthesis of specialized silicon-containing polymers and oligomers. Its single silicon-hydrogen (Si-H) bond is the key to its reactivity, allowing it to be incorporated into polymeric structures primarily through hydrosilylation or to act as a control agent in polymerization reactions.

Synthesis and Architecture Control of Polysilanes

Polysilanes, polymers with a backbone consisting entirely of silicon atoms, exhibit unique electronic and optical properties derived from σ-electron delocalization along the Si-Si chain. wikipedia.org The synthesis of high-molecular-weight polysilanes is most commonly achieved through a modified Wurtz-type reductive coupling of dichlorosilanes using an alkali metal dispersion. wikipedia.org

While this compound is not a direct monomer for building the polysilane backbone in these reactions (as it lacks the necessary two reactive groups), its reactive Si-H group makes it a candidate for controlling polymer architecture. In polymerization methods where reactive intermediates are present, trialkylsilanes can act as chain-terminating or end-capping agents. By introducing a controlled amount of this compound into the reaction, the growth of the polysilane chain can be halted, allowing for precise control over the final molecular weight and molecular weight distribution of the polymer. This control is crucial for tailoring the material's properties for specific applications.

Another significant method for polysilane synthesis is the catalytic dehydrocoupling of primary or secondary silanes, which forms Si-Si bonds with the liberation of hydrogen gas. wikipedia.orgresearchgate.net This process is often catalyzed by early transition metal complexes. researchgate.netmdpi.com In this context, this compound can be used to synthesize specific small molecules or oligomers. For instance, dehydrocoupling reactions between a primary silane (B1218182) (RSiH₃) and an excess of a trialkylsilane like this compound can produce well-defined disilanes and trisilanes, which are valuable as model compounds or as building blocks for more complex, star-shaped, or dendritic silicon-based macromolecules.

Table 1: Common Catalysts in Dehydrocoupling Polymerization

Catalyst Type Examples Monomer Type Resulting Polymer Architecture
Early Transition Metal Metallocenes Cp₂ZrCl₂/BuLi, Cp₂TiCl₂ Primary Silanes (RSiH₃) Linear, Cross-linked
Late Transition Metal Complexes Rhodium, Platinum complexes Primary/Secondary Silanes Linear, Oligomers

Incorporation into Polysiloxanes and Hybrid Polymers

The most prominent role for this compound in polymer chemistry is its use in hydrosilylation reactions. mdpi.com This process involves the addition of the Si-H bond across a carbon-carbon double or triple bond, typically catalyzed by a platinum complex like Karstedt's catalyst. rsc.orgmdpi.comnih.gov This reaction is highly efficient and specific, usually proceeding with anti-Markovnikov selectivity to yield well-defined products without significant side reactions. mdpi.comrsc.org

This compound can be grafted onto existing polymers that contain unsaturated (e.g., vinyl) groups. For example, vinyl-functionalized polysiloxanes can be readily modified by reacting them with this compound. This process attaches the bulky, hydrophobic triisobutylsilyl group as a pendant side chain on the polysiloxane backbone. This modification significantly alters the physical and chemical properties of the parent polymer.

The incorporation of triisobutylsilyl groups can:

Increase Hydrophobicity: The three isobutyl groups create a nonpolar, water-repellent character.

Enhance Thermal Stability: The stable Si-C bonds and the bulky nature of the groups can protect the polymer backbone.

Improve Solubility: The organic side chains can enhance the solubility of the polymer in nonpolar organic solvents.

Modify Mechanical Properties: The bulky side groups can disrupt polymer chain packing, leading to changes in properties like glass transition temperature and elasticity.

This strategy is not limited to polysiloxanes; any polymer with accessible vinyl groups, such as polybutadiene, can be modified in a similar manner to create novel hybrid materials with tailored properties. scispace.com

Role in Hybrid Organic-Inorganic Materials Synthesis

Hybrid organic-inorganic materials combine the advantages of both organic polymers (flexibility, processability) and inorganic materials (rigidity, thermal stability) at the molecular level. nih.gov this compound is a valuable reagent in the synthesis of these materials, particularly through sol-gel processes and the surface modification of nanomaterials.

Sol-Gel Processing and Xerogel Formation

The sol-gel process is a versatile method for producing solid materials from small molecules. It typically involves the hydrolysis and condensation of metal alkoxide precursors, such as tetraethoxysilane (TEOS), to form a colloidal suspension (sol) that subsequently gels into a solid network. nih.govmdpi.comnih.gov Drying this gel under ambient pressure yields a xerogel. researchgate.netgoogle.com

While this compound is not a traditional sol-gel precursor because it lacks hydrolyzable alkoxy groups, it can be employed in non-hydrolytic sol-gel routes or as a modifying agent. nih.gov In these systems, the Si-H bond can react with other functional groups under specific catalytic conditions.

A key application of this compound in this context is the post-synthesis modification of a pre-formed silica (B1680970) gel. The surface of a silica gel is rich in silanol (B1196071) (Si-OH) groups. This compound can react with these surface silanols, covalently bonding the triisobutylsilyl moiety to the surface of the gel's pores. This functionalization transforms the typically hydrophilic inner surface of the silica xerogel into a highly hydrophobic one. This modification is critical for applications where controlling surface energy and preventing water absorption is necessary, such as in specialized chromatography phases or as low-dielectric constant materials. The properties of the final xerogel are highly dependent on the nature and concentration of the organic precursor used. mdpi.com

Table 2: Influence of Organic Precursors on Xerogel Properties

Precursor Type Example Effect on Sol-Gel Process Final Xerogel Properties
Alkyltrialkoxysilane Methyltriethoxysilane (MTES) Increases hydrophobicity during formation Higher porosity, increased methyl content can lead to ordered domains. nih.gov
Chloroalkyltrialkoxysilane Chloropropyltriethoxysilane Inductive and steric effects alter gelation times. mdpi.com Modified surface chemistry, altered ring structures (e.g., (SiO)₄ vs. (SiO)₆). mdpi.comnih.gov

Surface Modification and Functionalization of Nanomaterials

The properties of nanoparticles are dominated by their high surface-area-to-volume ratio. Modifying the surface chemistry of these materials is essential to control their dispersion, stability, and interaction with their environment. doi.orgmdpi.com this compound is an effective agent for the surface functionalization of various nanomaterials, especially metal oxides like silica (SiO₂) nanoparticles.

The process of grafting this compound onto a silica nanoparticle surface leverages the reactivity of its Si-H bond. While direct reaction with surface silanol groups is possible, a more common and efficient method involves the hydrosilylation of surfaces that have been pre-functionalized with vinyl groups. This two-step process ensures a stable, covalent Si-C linkage.

The resulting surface modification imparts significant hydrophobicity to the nanoparticles. mdpi.com This is crucial for several applications:

Improved Dispersion: Hydrophobically modified nanoparticles can be easily and stably dispersed in nonpolar organic solvents and polymer matrices, which is essential for creating high-performance polymer nanocomposites.

Filler in Polymers: When used as fillers, the modified nanoparticles have better interfacial adhesion with the polymer matrix, leading to enhanced mechanical properties.

Creation of Stable Coatings: The modified nanoparticles can be incorporated into paints and coatings to create water-repellent surfaces.

The effectiveness of the surface modification can be quantified by measuring the contact angle of water on a surface coated with the functionalized nanoparticles. Unmodified silica is hydrophilic, while a surface treated with this compound-modified nanoparticles will exhibit a high water contact angle, indicating hydrophobicity.

This compound in the Development of Functional Coatings and Films

Functional coatings are thin layers applied to surfaces to impart specific properties such as water repellency, abrasion resistance, or altered optical characteristics. This compound is used in the formulation of such coatings, primarily to create highly hydrophobic and durable films. google.com

The creation of hydrophobic coatings using this compound often involves a sol-gel or chemical vapor deposition approach where it is used as a surface-functionalizing agent. nih.govresearchgate.net For example, a substrate like glass or a polymer can be treated in a multi-step process. First, an adhesion-promoting layer, often another silane, is applied to the surface. Subsequently, the surface is treated with this compound. The this compound reacts with the primed surface, creating a final layer rich in isobutyl groups.

These surface groups lower the surface energy of the coating, causing water to bead up and roll off rather than wetting the surface. nih.gov This "lotus effect" is desirable for self-cleaning windows, anti-icing surfaces, and moisture-resistant coatings for electronics. The covalent bonding of the silane to the surface ensures that the coating is robust and resistant to abrasion and environmental degradation. By combining this compound with nanoparticles in a coating formulation, it is possible to create superhydrophobic surfaces with water contact angles exceeding 150°. nih.gov

Applications in Self-Assembled Systems and Supramolecular Architectures

While direct and extensive research specifically detailing the use of this compound in self-assembled systems and supramolecular architectures is not widely documented in publicly available literature, the unique steric and electronic properties of bulky trialkylsilyl groups, such as the triisobutylsilyl group, suggest a number of potential and analogous applications in these advanced fields of materials science. The influence of such sterically demanding groups on molecular conformation and intermolecular interactions is a key principle in the design of complex molecular systems.

The primary role of a bulky substituent like the triisobutylsilyl group in self-assembly and supramolecular chemistry would be to leverage its significant steric footprint. This can be instrumental in directing the spatial arrangement of molecules, influencing packing motifs, and controlling the morphology of the resulting nanostructures. In many cases, bulky silyl (B83357) ethers are known to induce significant conformational changes in cyclic molecules. beilstein-journals.orgnih.gov

One area of potential application is in the formation of liquid crystals. The introduction of bulky terminal groups can influence the mesophase behavior of liquid crystalline materials. For instance, substituents that encourage nanophase segregation, such as siloxanes and other silanes, have been shown to impact the type of liquid crystal phase formed. tandfonline.com The large, flexible isobutyl groups of this compound could disrupt close packing, potentially favoring the formation of specific mesophases or altering transition temperatures.

In the realm of supramolecular chemistry, bulky silyl groups are often employed as protecting groups that can dictate the stereochemical outcome of reactions by controlling the approach of reactants. beilstein-journals.orgnih.gov This same principle of steric hindrance can be applied to direct the assembly of supramolecular structures. For example, by selectively functionalizing a molecule with a triisobutylsilyl group, specific binding sites could be blocked, thereby guiding the formation of a desired supramolecular architecture through non-covalent interactions at other sites.

Furthermore, the hydrophobic nature of the triisobutylsilyl group could be exploited in the self-assembly of amphiphilic molecules in aqueous media. The bulky alkyl chains would contribute to the hydrophobic core of micelles or vesicles, and their size and shape would influence the curvature and stability of the resulting aggregates.

The table below summarizes potential roles of the triisobutylsilyl group in self-assembled and supramolecular systems, drawing analogies from research on other bulky silyl compounds.

System TypePotential Role of this compoundAnticipated Outcome
Liquid CrystalsTerminal group on mesogensModification of mesophase type and transition temperatures
Supramolecular PolymersSteric directing groupControl over polymer conformation and packing
Self-Assembled MonolayersSurface modifying agentCreation of well-defined, sterically crowded surfaces
Amphiphilic Self-AssemblyHydrophobic componentInfluence on micelle or vesicle size, shape, and stability

It is important to note that while the principles of steric influence are well-established, the specific outcomes of incorporating this compound into these systems would require dedicated experimental investigation. The interplay of its steric bulk, conformational flexibility, and electronic effects would ultimately determine its efficacy in directing the formation of desired self-assembled and supramolecular structures.

Emerging Research Directions and Interdisciplinary Studies Involving Triisobutylsilane

Advanced Catalytic Cycles and Sustainable Chemical Transformations

The utility of Triisobutylsilane is being significantly enhanced through its incorporation into advanced catalytic cycles, particularly those involving transition metals. These composite systems offer highly selective reduction pathways for a variety of functional groups, contributing to more sustainable chemical transformations. iupac.org

In these catalytic cycles, this compound serves as a mild and selective hydride donor. The general mechanism, often referred to as the Chalk-Harrod mechanism in the context of hydrosilylation, involves the oxidative addition of the Si-H bond to a low-valent transition metal center. wikipedia.org This is followed by the coordination of the substrate (e.g., an alkene or alkyne) and subsequent migratory insertion and reductive elimination steps to yield the final product and regenerate the catalyst. wikipedia.orgnih.gov

Research has demonstrated that combinations of silicon hydrides, including those with bulky substituents like this compound, with catalysts based on palladium, ruthenium, and rhodium can effect highly selective reductions of α,β-unsaturated carbonyl compounds and other functional groups. iupac.orglibretexts.org The choice of transition metal and the steric and electronic properties of the silane (B1218182) play a crucial role in the efficiency and selectivity of these reactions. For instance, the steric bulk of this compound can impart high diastereoselectivity in certain reductions, a desirable feature in the synthesis of complex molecules.

The drive towards sustainable chemistry is promoting the use of earth-abundant metal catalysts. Recent research has explored the use of nickel catalysts for the hydrosilylation of alkenes with tertiary silanes. acs.org These systems, which can operate without pyrophoric activators, are highly active and selective, offering a more sustainable alternative to precious metal catalysts. acs.org Furthermore, the development of catalytic systems based on sodium tert-butoxide for the regioselective hydrosilylation of alkenes and allenes represents a significant step towards transition-metal-free catalytic processes. rsc.org

Table 1: Comparison of Catalytic Systems in Hydrosilylation Reactions

Catalyst System Substrate Silane Key Features
Palladium complexes Alkenes, Alkynes Trichlorosilane (B8805176) High regioselectivity. libretexts.org
Ruthenium complexes α,β-Unsaturated esters Hydrosilanes Efficient conjugate reduction. iupac.org
Nickel-diimine complexes 1-Octene Triethoxysilane High activity and selectivity, air-stable precursors. acs.org
Sodium tert-butoxide Vinyl arenes, Alkenes Diphenylsilane Transition-metal-free, regioselective Markovnikov addition. rsc.org

Integration into Flow Chemistry and Microreactor Technologies

The adoption of continuous flow chemistry and microreactor technologies is revolutionizing chemical synthesis, offering enhanced safety, efficiency, and scalability. nih.govjst.org.in this compound and other organosilanes are being integrated into these advanced manufacturing platforms, particularly for the on-demand synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nus.edu.sgresearchgate.net

Flow chemistry involves the continuous pumping of reagents through a network of tubes or microchannels, where mixing and reaction occur. scispace.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. jst.org.in The small reaction volumes inherent in microreactors enhance heat and mass transfer, enabling the safe handling of highly reactive intermediates and exothermic reactions. researchgate.net

A notable application is the on-demand synthesis of organosilicon reagents themselves. Researchers have developed microflow reactor systems for the stepwise and programmable functionalization of multihydrosilanes. nus.edu.sg These systems allow for the precise construction of complex silane molecules by controlling reaction times and reagent addition in a continuous manner. nus.edu.sg This technology has the potential to be extended to the synthesis of a wide array of functionalized silanes, including those with chiral centers. nus.edu.sg

While specific examples detailing the use of this compound in multi-step flow syntheses of APIs are emerging, the principles have been demonstrated with other reagents in the synthesis of complex molecules like ibuprofen (B1674241) and warfarin. researchgate.net The advantages of flow chemistry, such as reduced reaction times and improved safety profiles, are directly applicable to reactions involving bulky and reactive silanes like this compound. The development of microfluidic devices from solvent-resistant polymers further expands the scope of organic synthesis that can be performed in these systems. nih.govnih.govnist.gov

Novel Synthetic Applications Beyond Traditional Organic Chemistry

The unique properties of the silicon-hydrogen bond in this compound are being leveraged in applications that extend beyond its traditional use as a reducing agent in small molecule synthesis. These novel applications are primarily in the fields of materials science and polymer chemistry.

Silicon-Containing Polymers: this compound can serve as a precursor or a modifying agent in the synthesis of silicon-containing polymers. These polymers, which include polysiloxanes and polysilanes, exhibit a range of desirable properties such as high thermal stability, chemical resistance, and unique optical and electronic properties. umich.edusemanticscholar.orgpatexia.comresearchgate.net The Si-H group in this compound can participate in various polymerization reactions, such as hydrosilylation polymerization, to create novel polymer architectures. nih.gov For instance, the reaction of di-functional silanes with di-alkynes can yield silicon-alkyne hybrid polymers with high thermal and oxidative stability. semanticscholar.org

Surface Modification: The reactivity of the Si-H bond also allows for the surface modification of materials. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Silanization is a common technique used to alter the surface properties of substrates like silica (B1680970), glass, and metal oxides. researchgate.net While alkoxysilanes are more commonly used for this purpose, hydrosilanes can also be employed to introduce silyl (B83357) groups onto a surface, thereby modifying its hydrophobicity, adhesion, and biocompatibility. mdpi.com This has significant implications in the development of advanced materials for applications in microfluidics, biomedical devices, and chromatography. nih.govplatypustech.com For example, the functionalization of silica nanoparticles with silanes can improve their dispersion in polymer matrices and enhance the mechanical properties of the resulting composites. researchgate.net

This compound in the Context of Renewable Resources and Bio-inspired Chemistry

A significant emerging research direction is the use of this compound in the conversion of biomass-derived platform chemicals into valuable biofuels and chemical intermediates. This aligns with the broader goal of transitioning from a fossil fuel-based economy to one based on renewable resources.

Lignocellulosic biomass can be processed to yield furanic compounds such as furfural (B47365) and 5-(hydroxymethyl)furfural (HMF). mdpi.comsemanticscholar.org These molecules are rich in oxygen and require upgrading through reduction reactions to be suitable for use as fuels or chemical feedstocks. mdpi.com Hydrosilylation, using reagents like this compound, presents a promising method for the selective reduction of the carbonyl groups and furan (B31954) rings present in these biomass-derived molecules. researchgate.netescholarship.org

Catalytic transfer hydrogenation using silanes is an attractive alternative to using high-pressure hydrogen gas. Research into the hydrogenation and hydrodeoxygenation of furanic compounds is an active area. mdpi.com While specific studies focusing on this compound for the reduction of biomass-derived furans are still developing, the known reactivity of bulky silanes in reducing various functional groups suggests its potential in this area. The selective saturation of furan rings in biomass-derived compounds can lead to products that meet the specifications for diesel fuel, offering a pathway to advanced biofuels. escholarship.org

Bio-inspired chemistry seeks to mimic natural processes to develop new and efficient chemical transformations. While direct bio-inspired applications of this compound are not yet widely reported, its role as a mild and selective reducing agent is analogous to the function of biological reducing equivalents like NADH. The development of catalytic systems that can utilize silanes for reductions under mild, aqueous conditions would be a significant step towards bio-inspired catalysis.

Table 2: Potential Applications of this compound in Renewable Chemistry

Feedstock Target Product Potential Role of this compound
Furfural 2-Methylfuran, 1,2-Pentanediol Selective reduction of carbonyl and furan ring. mdpi.com
5-(Hydroxymethyl)furfural (HMF) 2,5-Dimethylfuran (DMF), 2,5-Bis(hydroxymethyl)furan (BHMF) Selective reduction of aldehyde and furan ring. mdpi.com
Biomass-derived aldehydes/ketones Biofuels, Chemical intermediates Reduction of carbonyl functionalities.

Future Perspectives in Organosilicon Hydride Research

The field of organosilicon hydride research is poised for significant advancements, with a focus on developing more efficient, selective, and sustainable chemical processes. This compound, with its distinct steric properties, is expected to play a role in these future developments.

Development of Advanced Catalysts: A key trend is the move away from precious metal catalysts towards catalysts based on more abundant and less expensive metals. nih.gov The development of iron, cobalt, and nickel-based catalysts for hydrosilylation reactions is a testament to this shift. acs.org Future research will likely focus on designing catalysts that can activate the Si-H bond of bulky silanes like this compound with even greater efficiency and selectivity.

New Reaction Methodologies: The discovery of novel reaction pathways that utilize organosilicon hydrides is an ongoing endeavor. This includes the development of transition-metal-free catalytic systems and the use of photocatalysis to activate Si-H bonds under mild conditions. nus.edu.sg The on-demand synthesis of bespoke organosilanes using flow chemistry will enable the rapid screening of new reagents for specific applications. nus.edu.sg

Expansion of Applications: The application of organosilicon hydrides is expected to expand further into materials science and sustainable chemistry. The development of new silicon-containing polymers with tailored properties and the use of silanes in the valorization of biomass are areas of significant growth potential. umich.eduescholarship.org As our understanding of the reactivity of the Si-H bond deepens, we can anticipate the emergence of entirely new applications for reagents like this compound.

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Triisobutylsilane

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